(R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine
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Overview
Description
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine is a chiral amine compound with the molecular formula C13H15N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding ketone using a chiral reducing agent . The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine to a corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context . The pathways involved often include binding to active sites and altering the conformation of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(Naphthalen-1-yl)ethan-1-amine
- ®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine
- ®-(+)-1-(1-Naphthyl)ethylamine
Uniqueness
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the dimethyl group, which imparts distinct steric and electronic properties. These features make it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis .
Properties
Molecular Formula |
C15H19N |
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Molecular Weight |
213.32 g/mol |
IUPAC Name |
(1R)-2,2-dimethyl-1-naphthalen-1-ylpropan-1-amine |
InChI |
InChI=1S/C15H19N/c1-15(2,3)14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,16H2,1-3H3/t14-/m0/s1 |
InChI Key |
FQTPRCXAYUOOGA-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=CC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
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